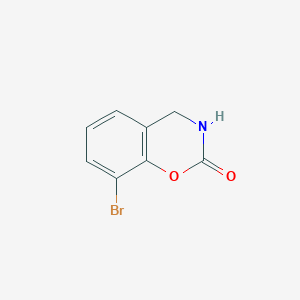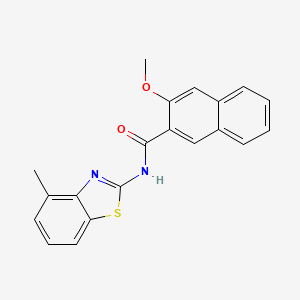![molecular formula C6H8N2O4 B2985423 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 17027-50-8](/img/structure/B2985423.png)
3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is a chemical compound with the CAS RN®: 17027-50-8 . It is produced by ChemBridge Corporation .
Molecular Structure Analysis
The molecular weight of “3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid” is 172.14 . The InChI code for the compound is 1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h11H,1-2H2,(H,9,10)(H2,7,8,12) .Physical And Chemical Properties Analysis
The compound is a solid with a white to off-white color . It has a density of 1.405±0.06 g/cm3 . It is slightly soluble in DMSO and methanol when heated . The pKa of the compound is 4.37±0.10 .Applications De Recherche Scientifique
Enzymatic Conversion and Protein Function
- A study identified a gene encoding a novel enzyme in Burkholderia sp. HME13, which converts 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid into another compound, demonstrating its role in biochemical pathways (Muramatsu et al., 2020).
- The compound was used to study the catalytic mechanism of imidazolonepropionase (HutI), revealing its involvement in the histidine degradation pathway (Tyagi et al., 2008).
Antiproliferative Properties
- A study explored the synthesis of novel organotin(IV) compounds with 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid derivatives and evaluated their antiproliferative activity against various cancer cell lines, indicating potential anticancer applications (Pantelić et al., 2021).
Synthesis of Novel Compounds
- Research on the synthesis of new compounds, such as dipeptide mimetics with hydantoin moiety, involved 3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid as a key component, demonstrating its utility in creating new biochemical structures (Todorov & Naydenova, 2010).
Polymerization Catalyst
- The compound acted as a specific catalyst in the polymerization of unprotected 5'-desoxyribonucleotides, showcasing its role in nucleic acid chemistry (Pongs & Ts'o, 1969).
Other Notable Applications
- The compound's derivatives were also investigated for antimicrobial activities, indicating its potential in developing new antimicrobial agents (El-Meguid, 2014).
- It was used in the synthesis of benzimidazo[1,2-a][1,4]diazepinones, adding to its versatility in synthetic organic chemistry (Ghandi et al., 2011).
Propriétés
IUPAC Name |
3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWNXQAMGDPGG-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H]1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
CAS RN |
17027-50-8 |
Source


|
| Record name | (4S)-2,5-Dioxo-4-imidazolidinepropanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3EF5776S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


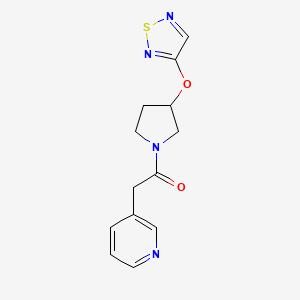

![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)
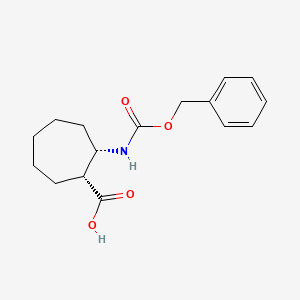
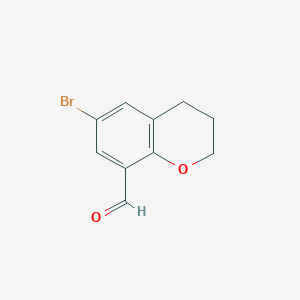
![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)
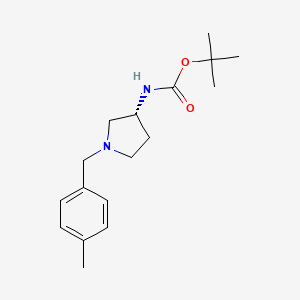
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2985357.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)
![methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985359.png)
